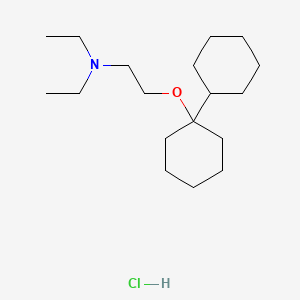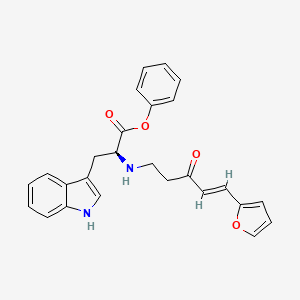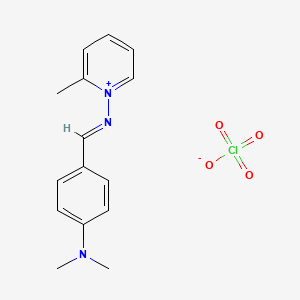
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a butyl group, and a dimethylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule. This interaction can influence various biochemical pathways, leading to its observed effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
What sets 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- apart from similar compounds is its specific cis-configuration, which can result in unique chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications .
Propiedades
Número CAS |
123132-67-2 |
|---|---|
Fórmula molecular |
C19H31ClN2O |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
(2S,6S)-1-butyl-N-(2,6-dimethylphenyl)-6-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-5-6-13-21-16(4)11-8-12-17(21)19(22)20-18-14(2)9-7-10-15(18)3;/h7,9-10,16-17H,5-6,8,11-13H2,1-4H3,(H,20,22);1H/t16-,17-;/m0./s1 |
Clave InChI |
LNDAFJZHOUCVIW-QJHJCNPRSA-N |
SMILES isomérico |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
SMILES canónico |
CCCCN1C(CCCC1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
